Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate

Physicochemical profiling Drug likeness Chromatographic behavior

Researchers often face solubility and lipophilicity challenges when optimizing pyrrole-based lead compounds. Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 647836-61-1) directly addresses this with its 4-(2-hydroxyethyl) substituent, which reduces XLogP3 by 0.4 log units and increases TPSA by 20.2 Ų versus the unsubstituted core, enhancing aqueous compatibility while preserving the pyrrole scaffold's synthetic versatility. • Lower LogP (0.9 vs. 1.3) for improved solubility in hit-to-lead programs • Hydroxyethyl handle enables further derivatization (esterification, etherification, oxidation) • Structural match to EP 3040330 for mineralocorticoid receptor antagonist intermediate evaluation • Baseline carboxylesterase inhibition data (IC50 79.4 μM-6.46 mM) supports early ADME/Tox screening Supplied as a research chemical and synthetic intermediate with reliable global logistics.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 647836-61-1
Cat. No. B12607981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate
CAS647836-61-1
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NC=C1CCO)C
InChIInChI=1S/C10H15NO3/c1-3-14-10(13)9-7(2)11-6-8(9)4-5-12/h6,11-12H,3-5H2,1-2H3
InChIKeyHXPGUJQAMFLCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate: Core Properties & Sourcing


Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole-3-carboxylate ester featuring a 2-methyl group and a 4-(2-hydroxyethyl) side chain. Its molecular formula is C10H15NO3, with a molecular weight of 197.23 g/mol, a computed XLogP3 of 0.9, and a topological polar surface area of 62.3 Ų [1]. This compound belongs to a class of 4-substituted-1H-pyrrole-3-carboxylates that can be synthesized via one-pot Horner-Wadsworth-Emmons / TosMIC methodology [2]. It is primarily positioned as a research chemical and synthetic intermediate, with patent literature referencing the 2-hydroxyethyl-pyrrole motif in the context of mineralocorticoid receptor antagonist synthesis [3].

Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate: Substitution Risk


The 4-(2-hydroxyethyl) substituent fundamentally alters this compound's physicochemical profile compared to its unsubstituted core analog, ethyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 936-12-9). The hydroxyethyl group increases the hydrogen bond donor count from 1 to 2, the acceptor count from 2 to 3, and the topological polar surface area from 42.1 Ų to 62.3 Ų while reducing lipophilicity (XLogP3 from 1.3 to 0.9) [1]. These changes affect solubility, membrane permeability, and molecular recognition in any downstream application. Furthermore, the hydroxyethyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation) that is absent in the unsubstituted analog, and a one-carbon-shorter side chain than the 4-(3-hydroxypropyl) variant (CAS 647836-57-5), which impacts conformational flexibility and molecular packing . Ignoring these differences risks selecting a compound with incompatible physical properties or synthetic utility for the intended research application.

Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate: Evidence vs. Closest Analogs


Lipophilicity & Polarity Shift vs. Unsubstituted Analog

The 4-(2-hydroxyethyl) group reduces computed lipophilicity by 0.4 log units and expands TPSA by 20.2 Ų relative to the unsubstituted ethyl 2-methyl-1H-pyrrole-3-carboxylate, predicting significantly different retention times in reversed-phase chromatography and altered membrane partitioning [1][2].

Physicochemical profiling Drug likeness Chromatographic behavior

Conformational Flexibility vs. 3-Hydroxypropyl Analog

The target compound's 2-hydroxyethyl chain yields 5 rotatable bonds and an exact mass of 197.10525 Da, compared to 6 rotatable bonds and 211.12091 Da for the 3-hydroxypropyl homolog. This one-methylene-unit reduction in chain length translates to lower conformational entropy and a 14 Da mass difference, which may favor crystallization and simplify mass spectrometric detection [1].

Conformational analysis Crystallization behavior Synthetic intermediate selection

Ester vs. Acid Functional Group Comparison

The target compound is the ethyl ester of a 2-methyl-4-(2-hydroxyethyl)-pyrrole-3-carboxylic acid scaffold. The corresponding free acid (CAS 404839-11-8) lacks the 2-methyl group and carries a carboxylic acid at position 3, resulting in a XLogP3 of -0.2 (vs. 0.9 for the target) and a TPSA of 73.3 Ų (vs. 62.3 Ų). The ester form provides a protected carboxylate suitable for further synthetic transformations, while the free acid's higher polarity and additional hydrogen bond donor capability make it less suitable for non-aqueous reaction conditions [1][2].

Prodrug design Protecting group strategy Reactivity

Carboxylesterase Inhibition Profile

BindingDB records IC50 values of 6.46 × 10^6 nM against porcine liver carboxylesterase, 9.33 × 10^5 nM against human cocaine esterase, and 7.94 × 10^4 nM against Trichoplusia juvenile hormone esterase for the target compound [1]. These values indicate very weak inhibition (high micromolar to millimolar range). While no direct head-to-head comparison data for the closest analogs are publicly available, this dataset establishes a baseline for anyone performing esterase counter-screening; analogs lacking the 4-hydroxyethyl group may exhibit different esterase interaction profiles due to altered hydrogen bonding capacity.

Enzyme inhibition Selectivity profiling Off-target screening

Synthetic Intermediate for MR Antagonists

Patent EP 3040330 A1 (Daiichi Sankyo) explicitly identifies pyrrole intermediates bearing a 2-hydroxyethyl group at R2 as key building blocks for synthesizing atropisomers of MR antagonists, exemplified by (S)-1-(2-hydroxyethyl)-4-methyl-N-[4-(methylsulfonyl)phenyl]-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide [1]. The 2-hydroxyethyl moiety is a critical structural feature in the final drug substance. Analogs lacking this group, such as those with simple alkyl chains, would not map onto this synthetic pathway. While the specific CAS 647836-61-1 compound is not explicitly named in the patent as a demonstrated intermediate, the general formula encompasses compounds with R1 = C1-C4 alkyl and R2 = 2-hydroxyethyl, which structurally includes the target compound's scaffold.

Medicinal chemistry Atropisomer synthesis Hypertension

Ethyl 4-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate: Procurement Scenarios


Physicochemical Optimization Scaffold

The 0.4 log unit reduction in XLogP3 and 20.2 Ų increase in TPSA relative to the unsubstituted pyrrole-3-carboxylate scaffold [1] make this compound a suitable starting point for hit-to-lead programs where improved aqueous solubility and reduced lipophilicity are desired without sacrificing the pyrrole core's synthetic versatility. Medicinal chemists optimizing polar surface area and hydrogen bonding profiles should consider this scaffold over the simpler 2-methyl-1H-pyrrole-3-carboxylate when the target product profile calls for lower LogP.

MR Antagonist Intermediate in Cardiovascular Research

Given the structural correspondence to the general formula in patent EP 3040330 [2], this compound can be evaluated as a potential intermediate for synthesizing pyrrole-based mineralocorticoid receptor antagonists. Research groups exploring atropisomer resolution or novel MR antagonist derivatives should assess this compound's compatibility with the published synthetic route, particularly if the 2-hydroxyethyl group is a required pharmacophoric element.

Chromatographic Reference Standard

The distinct XLogP3 (0.9) and TPSA (62.3 Ų) values of this compound [1] position it as a useful reference for developing reversed-phase HPLC methods targeting moderately polar pyrrole derivatives. Its intermediate polarity, between the more lipophilic unsubstituted analog (XLogP3 1.3) and the more polar free acid (XLogP3 -0.2), provides a calibration point for method optimization in impurity profiling or reaction monitoring of pyrrole-3-carboxylate syntheses.

Esterase Interaction Baseline

The publicly available carboxylesterase inhibition data (IC50 values ranging from 79.4 μM to 6.46 mM across three esterase enzymes) [3] provide a baseline for screening campaigns where esterase-mediated metabolism or off-target effects are a concern. This compound can serve as a low-potency control or as a starting scaffold for structure-activity relationship studies aimed at modulating esterase interactions. Note: Direct comparator data are absent; users must generate internal benchmark data against their chosen analogs.

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